molecular formula C7H15NO B13432985 (2R,3R,6S)-2,3,6-Trimethylmorpholine

(2R,3R,6S)-2,3,6-Trimethylmorpholine

Cat. No.: B13432985
M. Wt: 129.20 g/mol
InChI Key: MJGLVABJZDPYDJ-RRKCRQDMSA-N
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Description

(2R,3R,6S)-2,3,6-Trimethylmorpholine is a chiral organic compound with the molecular formula C7H15NO It is a morpholine derivative characterized by three methyl groups attached to the 2nd, 3rd, and 6th positions of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,6S)-2,3,6-Trimethylmorpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3,6-trimethyl-1,4-diaminobutane with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired morpholine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,6S)-2,3,6-Trimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,6S)-2,3,6-Trimethylmorpholine is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of enantioselective catalysts and ligands.

Biology

In biological research, this compound can be used to study the effects of chiral molecules on biological systems. Its interactions with enzymes and receptors can provide insights into stereochemistry’s role in biological activity.

Medicine

In medicine, this compound derivatives may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in designing drugs with specific chiral properties.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of (2R,3R,6S)-2,3,6-Trimethylmorpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,6S)-2,3,6-Trimethylnonyl: A similar compound with a different alkyl chain length.

    (2R,3R,6S)-2,3,6-Trimethylpyran: Another morpholine derivative with a different ring structure.

Uniqueness

(2R,3R,6S)-2,3,6-Trimethylmorpholine is unique due to its specific stereochemistry and the presence of three methyl groups. This configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(2R,3R,6S)-2,3,6-trimethylmorpholine

InChI

InChI=1S/C7H15NO/c1-5-4-8-6(2)7(3)9-5/h5-8H,4H2,1-3H3/t5-,6+,7+/m0/s1

InChI Key

MJGLVABJZDPYDJ-RRKCRQDMSA-N

Isomeric SMILES

C[C@H]1CN[C@@H]([C@H](O1)C)C

Canonical SMILES

CC1CNC(C(O1)C)C

Origin of Product

United States

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